molecular formula C3H8ClNO2 B1445285 (R)-Isoxazolidin-4-ol hydrochloride CAS No. 338464-48-5

(R)-Isoxazolidin-4-ol hydrochloride

Cat. No.: B1445285
CAS No.: 338464-48-5
M. Wt: 125.55 g/mol
InChI Key: LLCWGQYEQKYRDO-AENDTGMFSA-N
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Description

®-Isoxazolidin-4-ol hydrochloride is a chiral compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Isoxazolidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the isoxazolidine ring.

Industrial Production Methods: Industrial production of ®-Isoxazolidin-4-ol hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst concentration) to maximize yield and selectivity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Implementing rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: ®-Isoxazolidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoxazolidines.

Scientific Research Applications

®-Isoxazolidin-4-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-Isoxazolidin-4-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with chiral biological molecules, potentially leading to specific therapeutic effects.

Comparison with Similar Compounds

    Isoxazolidin-4-ol: The non-chiral form of the compound.

    Isoxazolidin-5-ol: A structural isomer with the hydroxyl group at a different position.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle without the oxygen atom.

Uniqueness: ®-Isoxazolidin-4-ol hydrochloride is unique due to its chiral nature and the presence of both nitrogen and oxygen in the ring structure. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4R)-1,2-oxazolidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCWGQYEQKYRDO-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CON1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338464-48-5
Record name (4R)-1,2-oxazolidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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